Synthetic Yield Advantage of 4-(4-Benzylpiperazin-1-yl)phenylamine via Optimized Nitro-Reduction Route
The synthesis of 4-(4-benzylpiperazin-1-yl)phenylamine via reduction of 1-benzyl-4-(4-nitrophenyl)piperazine achieves a reported yield of approximately 89%, which is higher than the 73% yield documented for a similar reduction protocol using Sn/HCl . While the exact comparator compound may differ, this demonstrates the existence of a high-yielding, optimized route for the target compound that is directly relevant to procurement for scale-up or library synthesis .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 89% |
| Comparator Or Baseline | Similar reduction protocol (Sn/HCl) for related compound |
| Quantified Difference | +16% |
| Conditions | Reduction of 1-benzyl-4-(4-nitrophenyl)piperazine (target); Sn/HCl in chloroform/water under reflux (comparator) |
Why This Matters
Higher synthetic yield directly reduces cost per gram and improves process efficiency, making it a more attractive building block for both academic research and early-stage development.
